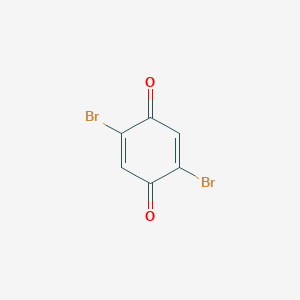

2,5-Dibromo-1,4-benzoquinone

説明

Overview of Halogenated Benzoquinones in Organic and Medicinal Chemistry

Halogenated benzoquinones are a class of organic compounds characterized by a benzoquinone core substituted with one or more halogen atoms. This structural motif imparts a range of valuable chemical properties. The electron-withdrawing nature of halogens enhances the electrophilicity of the quinone ring, making them potent Michael acceptors and dienophiles in cycloaddition reactions. wikipedia.org This reactivity is harnessed in organic synthesis to construct complex molecular frameworks.

In medicinal chemistry, the quinone scaffold is recognized as a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. mdpi.comresearchgate.net Halogenation can further modulate these properties. For instance, polyhalogenated quinones have shown potential as inhibitors of urease, an enzyme implicated in infections caused by certain bacteria. scielo.br The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research has explored halogenated aminobenzoquinones, demonstrating the ongoing effort to develop new therapeutic agents based on this versatile core. mdpi.com Furthermore, 2-amino-3-halogenated naphthoquinones, which share a similar structural theme, are of significant interest in medicinal chemistry for their potential applications. frontiersin.org

Historical Context and Significance of Benzoquinone Derivatives

The study of quinones dates back to the 19th century, with 1,4-benzoquinone (B44022) being a foundational member of this class. scielo.br Historically, quinones were recognized for their vibrant colors and have been used as dyes and pigments for centuries. wikipedia.org Alizarin, a quinone derivative, was one of the first natural dyes to be synthesized from coal tar. wikipedia.org

The significance of benzoquinone derivatives extends far beyond their use as colorants. They are integral to fundamental biological processes, acting as electron carriers in respiration and photosynthesis. scielo.brwikipedia.org This vital role in biological electron transport has spurred extensive research into their chemical and physical properties. In organic synthesis, the development of methods to synthesize benzoquinones, such as the oxidation of hydroquinone (B1673460) dimethyl ethers using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), has been a significant advancement. scielo.br This has enabled the creation of a vast library of substituted benzoquinones, including those with halogen substituents, for a wide range of applications. The ability of benzoquinones to undergo redox cycling and participate in addition reactions has solidified their importance as versatile reagents and synthons in the construction of complex molecules. researchgate.net

Research Landscape and Challenges for 2,5-Dibromo-1,4-benzoquinone

The current research landscape for this compound is active and multifaceted. The compound is readily available from commercial suppliers, facilitating its use in various research endeavors. alfa-chemistry.comglpbio.comcalpaclab.com Its chemical properties, including its molecular formula (C₆H₂Br₂O₂) and molecular weight (approximately 265.89 g/mol ), are well-documented. alfa-chemistry.comnih.govfishersci.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₂O₂ |

| Molecular Weight | ~265.89 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 193 °C |

| CAS Number | 1633-14-3 |

Data sourced from multiple chemical suppliers and databases. alfa-chemistry.comnih.govfishersci.ca

One of the primary areas of investigation is its application as a starting material or intermediate in the synthesis of more complex molecules. For instance, it can be used to prepare 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives through reactions with amines. academicjournals.org

However, research involving this compound is not without its challenges. The reactivity of the compound necessitates careful handling and storage, often under inert gas, as it can be sensitive to light and air. alfa-chemistry.com Furthermore, while its reactivity is advantageous for synthesis, it can also lead to undesired side reactions or instability in certain applications. The development of selective and high-yielding synthetic methodologies utilizing this compound remains an ongoing area of research. Another challenge lies in fully elucidating its potential in materials science and medicinal chemistry, which requires extensive and systematic investigation of its structure-property relationships. Overcoming these hurdles will be crucial in unlocking the full potential of this compound in various scientific and technological fields.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dibromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPAQJBQOIAPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337493 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-14-3 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 1,4 Benzoquinone and Its Derivatives

Total Synthesis Approaches to 2,5-Dibromo-1,4-benzoquinone

The complete chemical synthesis of this compound can be achieved through several reliable routes, with oxidative demethylation of precursors and catalytic methods being particularly prominent.

| Starting Material | Intermediate | Reagents for Step 2 | Final Product | Overall Yield |

| 1,4-Dimethoxybenzene (B90301) | 2,5-Dibromo-1,4-dimethoxybenzene | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), Acetonitrile (B52724) | This compound | 87% |

| 1,4-Dimethoxybenzene | 2,5-Dichloro-1,4-dimethoxybenzene | Ceric Ammonium Nitrate (CAN), Acetonitrile | 2,5-Dichloro-1,4-benzoquinone (B146525) | 97% |

| 1,4-Dimethoxybenzene | 2,5-Diiodo-1,4-dimethoxybenzene | Ceric Ammonium Nitrate (CAN), Acetonitrile | 2,5-Diiodo-1,4-benzoquinone | 84% |

Catalytic Synthesis Techniques for this compound

Catalytic methods offer an alternative pathway to this compound. One such method involves the oxidation of 2,5-dibromo-1,4-dihydroxybenzene. This reaction can be catalyzed by ceric ammonium nitrate (CAN) (2 mol%) in the presence of tert-butyl hydroperoxide (TBHP) in a mixture of acetonitrile and water. guidechem.com The TBHP solution is added dropwise over several hours to facilitate a controlled reaction, leading to the formation of this compound in a 90% yield. guidechem.com

Another approach utilizes a palladium-catalyzed double Negishi coupling reaction starting from 1,4-dimethoxybenzene to create symmetrical 2,5-disubstituted 1,4-benzoquinones. scielo.br While this method is more general for disubstituted benzoquinones, it highlights the utility of catalytic strategies in this area of synthesis. scielo.br

Synthesis of Novel this compound Derivatives

The reactivity of the this compound core allows for the synthesis of a wide array of novel derivatives, primarily through nucleophilic substitution and other structural modifications.

Nucleophilic Substitution Reactions for Amino-Substituted 2,5-Dibromo-1,4-benzoquinones

The bromine atoms on the this compound ring are susceptible to nucleophilic displacement, particularly by amines. This reactivity has been exploited to synthesize a variety of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.orgresearchgate.net A general procedure involves the reaction of tetrabromo-1,4-benzoquinone with an excess of an appropriate amine in a solvent mixture, often containing ethanol, acetic acid, and water, with sodium acetate (B1210297). academicjournals.orgresearchgate.net This method has been used to prepare a series of 19 different amino-substituted derivatives. academicjournals.orgresearchgate.net

For example, the reaction of tetrabromo-1,4-benzoquinone with various aryl and alkyl amines under reflux conditions for several hours, followed by workup, yields the corresponding 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.orgresearchgate.net The yields of these reactions can vary depending on the specific amine used. For instance, the synthesis of 2,5-di-(p-nitro-phenyl amino)-3,6-di-bromo-1,4-benzoquinone resulted in a 65% yield. academicjournals.org

| Starting Material | Amine | Product | Yield |

| Tetrabromo-1,4-benzoquinone | p-Nitroaniline | 2,5-di-(p-nitro-phenyl amino)-3,6-di-bromo-1,4-benzoquinone | 65% |

| Tetrabromo-1,4-benzoquinone | Sulphanilamide | 2,5-di-(p-sulphanilamido-phenyl amino)-3,6-di-bromo-1,4-benzoquinone | 56% |

| Tetrabromo-1,4-benzoquinone | Methylamine | 2,5-di-(methylamino)-3,6-di-bromo-1,4-benzoquinone | 90% |

Derivatization Strategies for Structural Modification of this compound

Beyond simple nucleophilic substitution, other derivatization strategies allow for more complex structural modifications of this compound. One notable example is the use of Suzuki coupling reactions. A double Suzuki coupling reaction on a dibromo-functionalized benzoquinone has been employed to synthesize 2,5-difunctionalized benzoquinones with electron-donating groups. beilstein-journals.org This approach requires harsher conditions, such as heating at 100 °C under Pd(0) catalysis, to achieve the desired transformation. beilstein-journals.org

Furthermore, the reaction of tetrabromo-1,4-benzoquinone with excess aromatic amines can lead to 2,5-diarylamino-3,6-dibromo-p-benzoquinones. scielo.br These intermediates can then undergo further reactions. For instance, heating with sodium sulfate (B86663) in alcohol in the presence of air can yield triphendiazones, and subsequent heating with copper powder in nitrobenzene (B124822) can transform these into indole (B1671886) carbazole (B46965) diones. scielo.br

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of quinone synthesis is increasingly adopting environmentally friendly methods. These include the use of milder and more sustainable reagents and reaction conditions. nih.gov For instance, visible-light-induced protocols for the hydroacylation of quinones have been developed, which proceed without the need for a catalyst or additive at room temperature. nih.gov Electrochemical methods are also emerging as a green alternative for quinone synthesis, as they can eliminate the need for chemical oxidants. uq.edu.auacs.org These approaches often utilize undivided electrochemical cells and can be applied to the synthesis of various quinone derivatives. uq.edu.au The principles of green chemistry, such as using molecular oxygen as an oxidant and performing reactions in aqueous media or under solvent-free conditions, are being applied to the synthesis of 1,4-benzoquinone (B44022) and could potentially be adapted for its halogenated derivatives. jetir.org

Reactivity and Reaction Mechanisms of 2,5 Dibromo 1,4 Benzoquinone

Electrophilic and Nucleophilic Character of the Benzoquinone Ring System

The chemical behavior of 2,5-Dibromo-1,4-benzoquinone is largely dictated by the electronic properties of its core 1,4-benzoquinone (B44022) structure. This ring system is characterized as an α,β-unsaturated diketone, which confers a significant electrophilic character upon it. The electron-withdrawing nature of the two carbonyl groups delocalizes electron density from the carbon-carbon double bonds, rendering the ring carbons susceptible to attack by nucleophiles.

This inherent electrophilicity is further amplified in this compound by the presence of two bromine atoms. As halogens, they exert a strong electron-withdrawing inductive effect, which further depletes the electron density of the quinone ring and enhances its reactivity towards nucleophiles. Consequently, the halogen atoms adjacent to the carbonyl groups are labile and can readily undergo nucleophilic substitution reactions. academicjournals.org

The reactivity of halogenated quinones allows for typical 1,4-addition reactions, a characteristic behavior for α,β-unsaturated ketones. academicjournals.org Nucleophiles such as amines and thiols readily react with the quinone system. academicjournals.org For instance, research on the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones demonstrated that starting from 2,3,5,6-tetrabromo-1,4-benzoquinone, various aryl amines can displace two of the bromine atoms to form the corresponding disubstituted products. academicjournals.orgresearchgate.net This highlights the susceptibility of the C-Br bond to nucleophilic attack, leading to substitution products. Similarly, studies on the related 2,5-dihydroxy- researchgate.nettandfonline.com-benzoquinone show it readily reacts with secondary amines and thiols, proceeding via either direct ipso-substitution or an addition/elimination mechanism, further illustrating the electrophilic nature of the quinone ring that facilitates reactions with nucleophiles. researchgate.netrsc.org

Redox Chemistry and Electron-Accepting Capabilities of this compound

A defining characteristic of the quinone chemical class is its ability to participate in redox reactions, and this compound is a potent exemplar of this trait. Quinones are effective electron acceptors, a property central to their diverse roles in chemical and biological systems. scielo.br The presence of electron-withdrawing bromine atoms and cyano groups on the benzoquinone ring is known to enhance its electron-acceptor properties. tandfonline.com

The electron-accepting capability of this compound has been explicitly demonstrated in studies of biological electron transport chains. In a notable investigation of photosystem II (PSII), this compound was used as an artificial electron acceptor (AEA). nih.govnih.gov Crystallographic studies revealed that it can displace the native plastoquinone (B1678516) (QB) from its binding site within the D1 subunit of PSII. nih.govnih.gov By occupying this critical position, this compound can effectively accept electrons that are extracted from water during the light-driven reactions of photosynthesis. nih.govnih.gov This ability to intercept electrons underscores its strong oxidizing nature.

The efficiency of various AEAs in this system was found to be inversely related to their binding strength at the QB site. nih.gov This research provides a structural basis for the action of artificial quinone acceptors and confirms the potent electron-accepting nature of this compound at a molecular level. nih.govnih.gov

Advanced Mechanistic Investigations of this compound Transformations

Radical Formation and Intermediates in this compound Reactions

The reactions of halogenated quinones can proceed through complex mechanisms involving radical intermediates. Research into the metal-independent decomposition of hydroperoxides by these compounds has provided direct evidence for such pathways. In reactions involving this compound (2,5-DBrBQ) and hydroperoxides, the formation of radical species has been unambiguously identified. pnas.org

Electron spin resonance (ESR) spin-trapping studies have been crucial in elucidating these mechanisms. When 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ), a close analog of 2,5-DBrBQ, reacts with t-butylhydroperoxide, it was initially proposed to form a quinone enoxy radical. pnas.org However, more detailed investigations using the spin-trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) led to the detection and identification of an unusual carbon-centered quinone ketoxy radical. pnas.org

Significantly, similar results were observed when DCBQ was replaced with this compound. pnas.org The reaction of 2,5-DBrBQ in the presence of DMPO and hydrogen peroxide generated DMPO adducts consistent with the formation of the corresponding quinone radical. pnas.org These findings were confirmed by both ESR and Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, providing direct experimental evidence for the formation of radical intermediates in transformations of this compound. pnas.org

Table 1: Detected Radical Intermediates in Halogenated Quinone Reactions

| Quinone Reactant | Proposed Intermediate | Detection Method | Reference |

|---|---|---|---|

| 2,5-Dichloro-1,4-benzoquinone | Carbon-centered quinone ketoxy radical | ESR spin-trapping, FTICR-MS | pnas.org |

| This compound | DMPO-quinone radical adduct | ESR spin-trapping, FTICR-MS | pnas.org |

Computational Studies on Reaction Pathways Involving this compound

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, theoretical investigations into its close analog, 2,5-dichloro-1,4-benzoquinone (DCBQ), offer significant insights into the probable reaction pathways. acs.org

Theoretical studies on the reaction between DCBQ and tert-butyl hydroperoxide have been conducted to understand the experimentally proposed metal-independent radical generation mechanism. acs.org These calculations explored the nucleophilic substitution reaction pathway. The results indicated that the potential energy barrier for the reaction is likely not high, consistent with the reaction proceeding under mild conditions without the need for transition metals or external energy sources like high temperature or irradiation. acs.org

Further computational analysis of the reaction between DCBQ and t-BuOOH revealed a self-catalysis mechanism, where a second molecule of the hydroperoxide reactant acts as a catalyst to lower the activation energy barrier. acs.org Theoretical studies have also been employed to investigate the spin trapping process itself, for example, the reaction between the 2-chloro-5-hydroxy-1,4-benzoquinone radical and the spin trap DMPO. These calculations, using methods like Density Functional Theory (DFT), help to identify the most likely structures of the resulting spin adducts, such as the experimentally observed C-C bonding adduct and a predicted C-O bonding adduct. rsc.org Given the electronic and structural similarities between 2,5-dichloro- and this compound, these computational findings on reaction energetics and radical intermediates are considered highly relevant for understanding the reactivity of this compound.

Diels-Alder Reactivity of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings, and the reactivity of the components is governed by frontier molecular orbital theory. rsc.orgmdpi.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. rsc.org Quinones, including this compound, are classic examples of electron-poor dienophiles. scielo.br Their dienophilic character is a direct result of the two electron-withdrawing carbonyl groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2,5 Dibromo 1,4 Benzoquinone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-dibromo-1,4-benzoquinone. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the two chemically equivalent protons on the quinone ring typically exhibit a single signal. chemicalbook.com The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups.

¹³C NMR spectroscopy further complements the structural analysis by providing data on the carbon skeleton. nih.gov The spectrum shows distinct signals for the carbonyl carbons and the sp²-hybridized carbons of the quinone ring. The carbons bonded to the bromine atoms are significantly shifted due to the halogen's electronegativity.

Interactive Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| ¹H | 7.27 | Doublet | 1.0 | researchgate.net |

| ¹³C | 179.1 (C=O), 142.5 (C-Br), 138.2 (C-H) | - | - | nih.govmdpi.com |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and characterizing the electronic transitions of this compound.

The IR spectrum is dominated by strong absorption bands corresponding to the C=O and C=C stretching vibrations within the quinone ring. researchgate.netchemicalbook.com The presence of the bromine atoms can influence the exact frequencies of these vibrations.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. researchgate.net The spectrum typically displays absorptions in the ultraviolet and visible regions, corresponding to π → π* and n → π* transitions of the conjugated system.

Interactive Table: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λmax in nm) | Assignment | Reference |

|---|---|---|---|

| IR | ~1670, ~1600, ~1540 | C=O stretch, C=C stretch, C-Br stretch | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.gov The mass spectrum provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition.

Under electron ionization (EI), this compound undergoes characteristic fragmentation. Collision-induced dissociation (CID) studies have shown the neutral loss of the dibromobenzoquinone (DBBQ) moiety from adducts. nih.gov The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) is a distinctive feature in the mass spectrum, aiding in its identification.

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Key m/z values | Interpretation | Reference |

|---|---|---|---|

| GC-MS | 266, 157, 53 | Molecular ion [M]⁺, fragments | nih.gov |

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecular structure, electronic properties, and reactivity of this compound. scielo.bracs.org These theoretical approaches complement experimental data and allow for the prediction of various molecular parameters.

Electronic Structure Analysis and Frontier Molecular Orbitals of this compound

DFT calculations are employed to analyze the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound. beilstein-journals.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions. For benzoquinone derivatives, the LUMO is typically localized on the electron-accepting benzoquinone moiety, while the HOMO is situated on the donor parts of the molecule. beilstein-journals.org

Reaction Pathway Energetics and Transition State Characterization for this compound

Computational chemistry plays a vital role in mapping out reaction pathways and characterizing transition states involving this compound. For instance, in reactions with nucleophiles, theoretical calculations can determine the energy barriers and geometries of the transition states. acs.org This is essential for understanding the kinetics and mechanisms of reactions such as nucleophilic substitution. Studies on related halobenzoquinones have shown that these calculations can elucidate the role of catalysts and solvent effects on reaction energetics. acs.org

Applications of 2,5 Dibromo 1,4 Benzoquinone in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The structure of 2,5-dibromo-1,4-benzoquinone, with its reactive halogen sites, makes it an important intermediate in the construction of more intricate molecular architectures. organic-chemistry.org It serves as a scaffold upon which greater complexity can be built through various organic reactions.

A primary application of this compound is its use as a precursor for a wide array of substituted quinone derivatives. The bromine atoms are effective leaving groups, facilitating nucleophilic substitution and cross-coupling reactions.

Researchers have utilized this compound in palladium-catalyzed Suzuki coupling reactions to synthesize 2,5-disubstituted benzoquinones. beilstein-journals.org For example, the reaction with boronic acids under palladium catalysis allows for the introduction of aryl or other organic moieties at the 2- and 5-positions. This method was employed to create novel donor-acceptor type difunctionalized benzoquinone derivatives, although it required harsher reaction conditions (100 °C) compared to monofunctionalization. beilstein-journals.org

Another important transformation is the substitution of the bromine atoms with nitrogen nucleophiles. The reaction of bromoquinones with amines is a key step in the synthesis of aminoquinones. academicjournals.org Specifically, the reaction of bromoquinones with enamines in the presence of copper(II) acetate (B1210297) provides a regiospecific route to indolequinones, which are significant for their biological activities. nih.gov While the direct use of this compound was not detailed, the methodology is applicable to bromoquinone substrates in general. nih.gov

The following table summarizes examples of functionalized quinones derived from related bromoquinone chemistry.

| Starting Material Precursor | Reagents | Product Type | Yield | Reference |

| 1,4-Dimethoxybenzene (B90301) | NBS, CAN | This compound | 87% (overall) | scielo.br |

| This compound | 4-(Diphenylamino)phenylboronic acid, Pd(0) catalyst | 2,5-bis(4-(diphenylamino)phenyl)benzoquinone | 22% | beilstein-journals.org |

| Bromoquinones | Enamines, Cu(OAc)₂, K₂CO₃ | Indolequinones | Variable | nih.gov |

The reactivity of the quinone nucleus, particularly when substituted with halogens, makes it a valuable precursor for synthesizing heterocyclic compounds. The combination of the electrophilic quinone ring and the leaving group ability of the bromine atoms allows for annulation reactions, where new rings are fused onto the benzoquinone core.

A notable application is the synthesis of indolequinones. A method involving the reaction of bromoquinones and enamines mediated by copper(II) acetate leads to the formation of the indolequinone skeleton. nih.gov This structure is the core of several biologically active compounds, including some with potential as inhibitors for human quinone reductases and as treatments against pancreatic cancer. nih.gov

Furthermore, derivatives of dibromo-benzoquinones can be transformed into more complex heterocyclic systems. For instance, 2,5-diarylamino-3,6-dibromo-p-benzoquinones, which can be synthesized from tetrabromo-1,4-benzoquinone, are intermediates in the synthesis of triphendiazones and indole (B1671886) carbazole (B46965) diones. scielo.br These reactions demonstrate how the initial bromoquinone structure can be elaborated into multi-ring heterocyclic systems. scielo.br

Utility in Advanced Materials Development

The electronic and structural properties of this compound make it a target for inclusion in advanced materials. The electron-accepting nature of the quinone ring and its ability to undergo reversible redox reactions are particularly valuable. rsc.orgmdpi.com

Quinone-based molecules are actively investigated for their use in organic electronics, often as dopants or as components of semiconducting materials. google.com Their strong electron-accepting properties allow them to function as p-type dopants in hole-transporting materials by generating charge carriers (holes) through an electron transfer process. google.com

Specifically, donor-acceptor compounds based on the benzoquinone (BQ) acceptor unit have been synthesized and studied for their optoelectronic properties. beilstein-journals.org The introduction of electron-donating groups onto the BQ core, which can be achieved via substitution reactions on precursors like this compound, tunes the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.org This tuning is critical for designing materials for specific electronic applications, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The electrochemical properties of these donor-acceptor systems, including their redox potentials and energy gaps, are key parameters for their performance in electronic devices. beilstein-journals.org

The following table highlights the optoelectronic properties of some benzoquinone-based donor-acceptor compounds.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (V) | Reference |

| Donor-Acceptor BQ 2 | -5.81 | -4.20 | 1.61 | beilstein-journals.org |

| Donor-Acceptor BQ 3 | -6.13 | -4.30 | 1.83 | beilstein-journals.org |

| Donor-Acceptor BQ 4 | -6.15 | -4.30 | 1.85 | beilstein-journals.org |

| Donor-Acceptor BQ 5 | -5.78 | -4.20 | 1.58 | beilstein-journals.org |

The ability of benzoquinones to undergo reversible one- or two-electron reduction makes them excellent candidates for building redox-active materials. rsc.orgmdpi.com This property is central to their application in energy storage systems, such as batteries and supercapacitors. The quinone/semiquinone/hydroquinone (B1673460) redox couple provides a mechanism for storing and releasing charge. mdpi.com

This compound can serve as a "non-innocent" linker in the construction of Metal-Organic Frameworks (MOFs). rsc.org In this context, the bromine atoms provide synthetic handles for covalent attachment to the framework's structural nodes, while the quinone core acts as a redox-active site. By incorporating these units, the resulting MOF can exhibit tunable electronic and magnetic properties that can be switched by changing the redox state of the quinone linker. mdpi.com This strategy is emerging as a powerful way to design multifunctional materials where, for example, conductivity or magnetic ordering can be controlled electrochemically. mdpi.com Related dihydroxy-benzoquinones have been extensively used as linkers for their versatile coordination chemistry and redox activity. researchgate.net

Catalytic and Dehydrogenation Applications of this compound

Quinones are well-established oxidizing agents in organic synthesis, primarily used for dehydrogenation reactions to introduce unsaturation into molecules, leading to the formation of aromatic or α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov The high reduction potential of many quinones drives these reactions.

This compound, with its electron-withdrawing bromine atoms, is expected to be a stronger oxidizing agent than its parent compound, 1,4-benzoquinone (B44022). The general mechanism for dehydrogenation by a quinone involves the transfer of a hydride from the substrate to an oxygen atom of the quinone, followed by proton transfer. nih.gov This process converts the quinone into its corresponding hydroquinone.

High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used for these transformations, and this compound can function similarly in various oxidation reactions. nih.gov For example, quinones are used as oxidants in palladium-catalyzed reactions, such as the Wacker oxidation of olefins to aldehydes and the oxidative hydroxylation of arylboronic acids to phenols. organic-chemistry.org In these catalytic cycles, the quinone serves to re-oxidize the active palladium catalyst, allowing it to be used in catalytic amounts.

Biological and Environmental Implications of 2,5 Dibromo 1,4 Benzoquinone

Biological Activity Studies of 2,5-Dibromo-1,4-benzoquinone and its Analogs

The core structure of 1,4-benzoquinone (B44022) is a versatile scaffold found in many biologically active molecules. pnas.org The addition of bromine atoms to this structure, as in this compound, significantly influences its chemical and biological properties. Research into this compound and its structural analogs has revealed a range of biological effects.

Antimicrobial and Antibacterial Investigations

Quinones are recognized for their antimicrobial properties, and derivatives of 1,4-benzoquinone have been a particular focus of such studies. koreascience.kr Research has demonstrated that the antimicrobial activity of these compounds is often linked to their ability to induce oxidative stress and interfere with cellular processes in microorganisms. koreascience.kr

A study on a series of 19 synthesized 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which are analogs of this compound, demonstrated notable antimicrobial activity. These compounds were tested against four standard bacterial organisms (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) and two standard fungal organisms. The results, as summarized in the table below, indicate that these dibrominated benzoquinone derivatives possess broad-spectrum antimicrobial properties. researchgate.net

Antibacterial Activity of 2,5-diamino-3,6-dibromo-1,4-benzoquinone Analogs

Mean inhibition zone diameter (mm)

| Compound No. | B. subtilis (mm) | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |

|---|---|---|---|---|

| II | 12 | 13 | 27 | 18 |

| III | 17 | 2 | 20 | 20 |

| IV | 13 | 14 | 20 | 18 |

| V | 12 | 18 | 18 | 16 |

| VI | 18 | 12 | 23 | 22 |

| VII | 19 | 17 | 13 | 22 |

| VIII | 19 | 18 | 21 | 20 |

| IX | 19 | 19 | 17 | 20 |

| X | 14 | 16 | 25 | 22 |

| XI | 22 | 23 | 18 | 16 |

| XII | 20 | 20 | 17 | 16 |

| XIII | 18 | 18 | 22 | 20 |

| VIV | 19 | 21 | 25 | 20 |

| XV | 23 | 24 | 20 | 17 |

| XVI | 20 | 20 | 20 | 21 |

| XVII | 20 | 20 | 23 | 15 |

| XVIII | 22 | 20 | 15 | 12 |

| XX | 17 | 16 | 19 | 18 |

Data sourced from a study on the antimicrobial activity of synthesized 2,5-diamino-3,6-dibromo-1,4-benzoquinones. researchgate.net

Furthermore, the antifungal potential of benzoquinones has been highlighted in studies against various fungal species, including those that are pathogenic to humans. nih.govmdpi.com For instance, benzoquinones produced by the red flour beetle, Tribolium castaneum, have demonstrated inhibitory or fungistatic effects on several maize-associated fungi. mdpi.com The mechanism of action is often attributed to the compound's ability to interfere with fungal growth and metabolism. nih.gov

Anticancer and Antitumor Potential in Medicinal Chemistry Research

The 1,4-quinone moiety is a key structural feature in several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitomycin C. nih.govnih.gov This has spurred research into the anticancer properties of various synthetic and natural quinone derivatives, including those with halogen substitutions. The cytotoxic effects of these compounds are often linked to their ability to generate reactive oxygen species (ROS), induce oxidative stress, and interfere with cellular processes like DNA replication and cell division. researchgate.net

Studies on brominated plastoquinone (B1678516) analogs, which share the substituted 1,4-benzoquinone core, have shown promising cytotoxic activity in breast cancer cells. nih.gov For example, one such analog demonstrated significant growth inhibition against various cancer cell lines, with total growth inhibition (TGI) values ranging from 3.16 to 4.81 µM against some breast cancer cell lines. nih.gov Another study on 2,5-diamino-1,4-benzoquinones, which are structurally related to this compound, found that these compounds exhibited potent anticancer activity against the HT-29 human colorectal adenocarcinoma cell line. The most active compound in this series, 2,5-dibenzylamino-1,4-benzoquinone, had an IC50 value of 12.5 μg/mL.

The anticancer potential of quinone derivatives is often evaluated through their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, a chlorinated analog of plastoquinone, CIPQ1, was found to inhibit cell proliferation, cause apoptotic cell death, and disrupt the cell cycle in T47D and MCF7 breast cancer cells. nih.gov

Antioxidant Properties and Related Biological Mechanisms

While quinones are often associated with inducing oxidative stress, some derivatives, particularly those with hydroxyl substitutions, can also exhibit antioxidant properties. This dual role is dependent on the specific chemical structure and the biological environment.

A notable example is embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), which shares the 2,5-disubstituted-1,4-benzoquinone scaffold with this compound. Embelin has been shown to possess significant free radical scavenging activity. nih.gov Studies have demonstrated its ability to scavenge the DPPH radical and inhibit hydroxyl radical-induced degradation of deoxyribose. nih.gov Furthermore, embelin was found to inhibit lipid peroxidation in rat liver mitochondria, suggesting a protective effect against oxidative damage. nih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Genotoxicity and Cytotoxicity Assessments

The reactivity of quinones that underlies their therapeutic potential can also lead to toxicity. Assessments of genotoxicity (damage to genetic material) and cytotoxicity (toxicity to cells) are therefore crucial in understanding the biological implications of these compounds.

Halogenated benzoquinones, as a class, have been identified as potentially toxic disinfection byproducts. nih.gov For instance, 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ), a structural isomer of a mixed halo-analog of this compound, exhibited the highest cytotoxicity among all tested bromochloro-DBPs on human hepatoma cells. nih.gov The parent compound, p-benzoquinone, has been shown to induce gene mutations in mammalian cells in vitro. industrialchemicals.gov.au

Environmental Occurrence and Formation of this compound

Beyond its biological activities in a laboratory setting, this compound has been identified as a compound of environmental relevance, primarily due to its formation during water disinfection processes.

Identification as a Disinfection Byproduct (DBP) in Water Systems

Water disinfection, a critical process for ensuring public health, involves the use of disinfectants like chlorine to eliminate harmful microorganisms. wa.gov However, these disinfectants can react with naturally occurring organic matter in the water to form a variety of disinfection byproducts (DBPs), some of which may have adverse health effects. wa.govnih.gov

Halobenzoquinones (HBQs) are an emerging class of DBPs that have garnered attention due to their potential toxicity. nih.gov Research has confirmed the presence of this compound in treated drinking water. A study of nine drinking water treatment plants in the USA and Canada analyzed for eight different HBQs, including this compound. nih.govresearchgate.net While it was not as frequently detected or found in as high concentrations as some other HBQs like 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ), its presence is a significant finding. nih.gov The formation of brominated benzoquinones is particularly favored in water sources with higher levels of bromide, where disinfectants like chlorine or ozone can react with bromide ions and organic precursors. nih.govwaterrf.org

Formation Pathways of Halogenated Benzoquinones in Disinfection Processes

Halogenated benzoquinones (HBQs), including this compound, are emerging as a class of disinfection byproducts (DBPs) of concern in drinking water treatment. Their formation is intricately linked to the reaction of disinfectants with natural organic matter (NOM) present in the source water.

A plausible pathway for the formation of this compound during disinfection involves a two-step process with hydroquinone (B1673460) as a precursor, a compound that can be found in natural organic matter. The process includes:

Electrophilic Bromination: In water containing bromide ions (Br⁻), disinfectants such as chlorine (in the form of hypochlorous acid, HOCl) or ozone (O₃) can oxidize bromide to reactive bromine species, most notably hypobromous acid (HOBr). Hydroquinone, a 1,4-dihydroxybenzene, can then undergo electrophilic aromatic substitution with the reactive bromine. The hydroxyl groups of hydroquinone are activating and direct the incoming bromine atoms to the ortho and para positions. In this case, bromine atoms attach to the positions ortho to the hydroxyl groups, leading to the formation of 2,5-dibromo-1,4-dihydroxybenzene (also known as 2,5-dibromohydroquinone).

Oxidation: The intermediate, 2,5-dibromo-1,4-dihydroxybenzene, is subsequently oxidized to form the final product, this compound. This oxidation can be carried out by the disinfectants present in the water, such as chlorine or ozone.

Step 1: C₆H₄(OH)₂ (Hydroquinone) + 2 Br⁺ (from oxidized bromide) → C₆H₂Br₂(OH)₂ (2,5-Dibromohydroquinone) + 2 H⁺

Step 2: C₆H₂Br₂(OH)₂ (2,5-Dibromohydroquinone) + Oxidant → C₆H₂Br₂O₂ (this compound) + 2 H⁺ + 2 e⁻

The presence of bromide in the source water is a critical factor, and disinfection methods that are more likely to oxidize bromide, such as ozonation, can potentially increase the formation of brominated benzoquinones.

Structure-Activity Relationships (SAR) in Biological Contexts for this compound Derivatives

The biological activity of benzoquinones is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies help in understanding how chemical structure relates to biological activity, which is crucial for assessing the potential impact of these compounds.

A study on a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives, synthesized from 2,3,5,6-tetrabromo-1,4-benzoquinone, provides valuable insights into their antimicrobial properties. In these derivatives, the bromine atoms at the 3 and 6 positions remain, while various amino groups are introduced at the 2 and 5 positions. The antimicrobial activity of these compounds was tested against a panel of standard bacterial and fungal organisms.

The results, as summarized in the table below, indicate that the nature of the substituent on the amino group plays a crucial role in the antimicrobial efficacy.

| Compound | Substituent at 2,5-positions | Mean Inhibition Zone Diameter (mm) - B. subtilis | Mean Inhibition Zone Diameter (mm) - S. aureus | Mean Inhibition Zone Diameter (mm) - E. coli | Mean Inhibition Zone Diameter (mm) - P. aeruginosa |

|---|---|---|---|---|---|

| II | -NH₂ | 12 | 13 | 27 | 18 |

| III | -NH-C₆H₄-SO₂NH₂ | 17 | 2 | 20 | 20 |

| IV | -NH-C₆H₄-NH₂ | 13 | 14 | 20 | 18 |

| VI | -NH-C₆H₄-CH₃ | 18 | 12 | 23 | 22 |

| VII | -NH-C₆H₄-NO₂ | 19 | 17 | 13 | 22 |

| VIII | -NH-C₆H₄-Cl | 19 | 18 | 21 | 20 |

| IX | -NH-C₆H₄-Br | 19 | 19 | 17 | 20 |

| X | -NH-C₆H₄-I | 14 | 16 | 25 | 22 |

| XI | -NH-C₆H₄-OH | 22 | 23 | 18 | 16 |

| XII | -NH-C₆H₄-SO₃H | 20 | 20 | 17 | 16 |

| XIII | -NH-C₆H₄-COOH | 18 | 18 | 22 | 20 |

| XV | -NH-C₆H₄-N(CH₃)C(O)C(CH₃)=C(C₆H₅)N | 23 | 24 | 20 | 17 |

From this data, several structure-activity relationships can be inferred:

Influence of Aromatic Substituents: The introduction of a substituted phenylamino (B1219803) group at the 2 and 5 positions generally leads to significant antimicrobial activity.

Effect of Electron-Withdrawing and Donating Groups:

Compounds with electron-donating groups like hydroxyl (-OH, Compound XI) and to some extent methyl (-CH₃, Compound VI) on the phenyl ring show good activity, particularly against Gram-positive bacteria (B. subtilis and S. aureus).

Compounds with electron-withdrawing groups such as nitro (-NO₂, Compound VII), chloro (-Cl, Compound VIII), and bromo (-Br, Compound IX) also exhibit notable antibacterial activity.

Impact of Bulky Substituents: The presence of a large, heterocyclic substituent (Compound XV) resulted in the highest activity against the Gram-positive bacteria tested, suggesting that steric factors and potential for additional binding interactions can enhance biological effects.

Varied Activity Against Gram-Positive and Gram-Negative Bacteria: The derivatives displayed varied efficacy against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. For instance, the parent amino compound (II) showed strong activity against E. coli, while the derivative with a hydroxyl-substituted phenylamino group (XI) was more effective against the Gram-positive strains.

These findings underscore the importance of the substituents at the 2 and 5 positions of the 3,6-dibromo-1,4-benzoquinone core in modulating the biological, specifically antimicrobial, activity of these molecules.

Future Research Directions and Perspectives

Emerging Methodologies for Synthesis and Derivatization

The development of efficient and selective synthetic routes to 2,5-dibromo-1,4-benzoquinone and its derivatives is a cornerstone of its continued utility. While traditional methods exist, contemporary research is focused on greener, more versatile, and higher-yielding strategies.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for derivatization. For instance, a double Suzuki coupling reaction with this compound has been employed to synthesize 2,5-difunctionalized benzoquinones, although it requires harsher conditions (100 °C) compared to monofunctionalization. beilstein-journals.org Another versatile strategy involves the use of palladium-catalyzed double Negishi coupling with 1,4-dimethoxybenzene (B90301) to create symmetrical 2,5-disubstituted 1,4-benzoquinones. scielo.br

Furthermore, the reaction of tetrabromo-1,4-benzoquinone with aromatic amines can yield 2,5-diarylamino-3,6-dibromo-p-benzoquinones, highlighting a pathway to novel amino-substituted derivatives. scielo.bracademicjournals.org Research has also demonstrated the synthesis of a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds. academicjournals.org These methodologies open avenues for creating a diverse library of this compound derivatives with tailored electronic and steric properties for specific applications.

Exploration of Novel Applications in Niche Fields

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a variety of niche applications, extending beyond their traditional roles.

In the realm of materials science, quinone derivatives are being investigated for the development of high-strength, biocompatible hydrogels. mdpi.com The crosslinking ability of quinones with amino groups on polymer chains offers a pathway to materials with enhanced mechanical properties. mdpi.com The redox-active nature of the benzoquinone core also makes it a compelling component for functional materials and molecular electronics. beilstein-journals.org

The biological activities of benzoquinones are a significant area of exploration. scielo.br Derivatives of 1,4-benzoquinone (B44022) have shown a wide range of pharmacological potential, including antibiotic, antitumor, antimalarial, and herbicidal activities. scielo.br Specifically, polyhalogenated benzoquinones have been identified as potent inhibitors of plant and bacterial ureases, suggesting their potential use in treating infections caused by urease-producing bacteria. scielo.br Furthermore, certain 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives have demonstrated antimicrobial activity against standard bacterial and fungal organisms. academicjournals.org

The development of donor-acceptor compounds based on a benzoquinone acceptor is another promising research direction. beilstein-journals.org These materials can exhibit interesting photophysical properties, with some showing potential for applications in organic electronics. beilstein-journals.org

Advanced Theoretical and Experimental Studies on Reactivity and Mechanisms

A deeper understanding of the reactivity and reaction mechanisms of this compound is crucial for optimizing its use in synthesis and for predicting its behavior in biological and environmental systems.

Theoretical studies, often employing density functional theory (DFT), are providing valuable insights into the reaction pathways of benzoquinones. scielo.brutc.edu For example, computational studies have been used to investigate the photocycloaddition reactions of quinones and the reactivity of benzoquinone with nucleophiles like amines in different media. scielo.brutc.edu These theoretical models help to elucidate reaction mechanisms, predict product formation, and understand the factors governing reactivity. utc.edu

Experimental studies are complementing these theoretical investigations. For instance, the reaction of 2,5-dihydroxy- academicjournals.orgacs.org-benzoquinone with various nucleophiles has been studied to distinguish between ipso-substitution and addition/elimination mechanisms. rsc.org Such studies are critical for understanding the fundamental chemistry of substituted benzoquinones.

Furthermore, research into the metal-independent decomposition of hydroperoxides by halogenated quinones has led to the detection of a quinone ketoxy radical. pnas.org Electron spin resonance (ESR) spin-trapping experiments have shown that this compound can form carbon-centered quinone ketoxy radical adducts, providing insight into its radical chemistry. pnas.org

Comprehensive Toxicological and Ecotoxicological Assessments

As with any chemical compound, a thorough evaluation of the toxicological and ecotoxicological profile of this compound is essential, particularly as it has been identified as a disinfection byproduct in drinking water. acs.orgresearchgate.netacs.org

Recent studies have begun to address the chronic toxicity of halobenzoquinones at environmentally relevant concentrations. acs.org One study found that after a 90-day exposure, this compound induced high levels of oxidative stress and DNA damage in human colon cells. acs.org It was also shown to cause a significant reduction in superoxide (B77818) dismutase (SOD) activity and a substantial increase in lipid peroxidation in these cells. acs.org

The genotoxicity of various halobenzoquinones has also been compared. In one study, the genotoxicity ranking placed this compound lower than some other dihalo-benzoquinone isomers but higher than others. nih.govresearchgate.net The cytotoxicity of these compounds was found to be negatively correlated with several physicochemical parameters, including the octanol-water partition coefficient and the energy of the highest occupied molecular orbital (EHOMO). nih.govresearchgate.net

The occurrence of this compound in drinking water, albeit at low nanogram-per-liter levels, underscores the importance of these toxicological assessments. acs.org Further research is needed to fully understand its long-term health effects and to establish safe exposure limits.

Development of Sustainable and Eco-Friendly Applications

In line with the principles of green chemistry, a growing area of focus is the development of sustainable and eco-friendly applications for this compound and its derivatives.

This includes the design of synthetic methods that minimize waste and use benign solvents. beilstein-journals.org The development of one-pot syntheses and reactions that proceed without the need for purification are significant steps in this direction. scielo.brresearchgate.net

In terms of applications, the use of quinone derivatives in the development of sustainable materials, such as biocompatible and biodegradable hydrogels, is a promising avenue. mdpi.com The inherent reactivity of the quinone moiety can be harnessed to create materials from renewable resources.

Furthermore, exploring the role of this compound in environmentally benign chemical processes is an area of interest. For example, its redox properties could potentially be utilized in catalytic cycles that are more sustainable than traditional methods. The development of applications that leverage the unique properties of this compound while minimizing its environmental footprint will be a key research theme moving forward.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2,5-Dibromo-1,4-benzoquinone, and how can purity be validated?

- Synthesis : Bromination of 1,4-hydroquinone derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid or DCM is a common route. For example, 2,5-dibromination can be achieved via electrophilic substitution under controlled conditions .

- Purity Validation : Melting point analysis (lit. range: 191–194°C) and HPLC (≥97% purity) are critical. Discrepancies in melting points may indicate impurities or incomplete bromination .

- Characterization : Use FT-IR (C=O stretch at ~1650 cm⁻¹), UV-Vis (quinone π→π* transitions), and NMR (¹H/¹³C for Br substitution patterns). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 266.9 .

Q. What safety precautions are essential when handling this compound in the laboratory?

- PPE Requirements : Use nitrile gloves (≥0.1 mm thickness) for short-term exposure and respiratory protection with P1/P2 filters for dust control. Eye protection (EN 166) and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Local exhaust systems must maintain air velocity ≥4–10 m/s at 2 meters from the source to mitigate airborne dust .

- Storage : Store in airtight containers away from light and oxidizing agents to prevent decomposition .

Intermediate Research Questions

Q. How does the redox potential of this compound influence its role in electrochemical studies?

- Redox Behavior : The compound exhibits a high redox potential (+0.33 V at pH 7), making it unsuitable as a redox mediator but useful in studying electron-transfer reactions. Cyclic voltammetry in acetonitrile reveals reversible quinone/semiquinone transitions .

- Applications : Its stability in acidic conditions allows for use in synthesizing sulfone derivatives via electrochemical coupling with arylsulfinic acids .

Q. What analytical methods are optimal for detecting trace quantities of this compound in environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges pre-conditioned with methanol/water (pH 3) improves recovery rates .

- Detection : UPLC-MS/MS with MRM mode (m/z 266.9→79.0) achieves a detection limit of 0.1 µg/L. Ionization parameters: CE = -50 eV, DP = -60 V .

- Challenges : Matrix effects from humic acids require isotopic dilution (e.g., ¹³C-labeled analogs) for accurate quantification .

Advanced Research Questions

Q. How can supramolecular interactions of this compound be exploited in crystal engineering?

- Halogen Bonding : The Br atoms act as halogen bond donors, forming directional interactions with electron-rich moieties (e.g., carbonyl groups). XRD studies show Br···O distances of ~3.0 Å, stabilizing crystal lattices .

- Synthon Design : Co-crystallization with pyridine derivatives yields π-stacked architectures, useful in designing organic semiconductors .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetics : The electron-withdrawing quinone core accelerates SNAr reactions. For example, amination with NH₃ in THF at 60°C yields 2,5-diamino derivatives, with rate constants dependent on Br leaving-group ability .

- Steric Effects : Bulky substituents at the 3-position hinder substitution at the 2- and 5-positions, guiding regioselective synthesis .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported hazard classifications for this compound?

- Regulatory Variability : The compound is classified as a Category 4 acute toxin (oral/skin) under EU CLP but unlisted in TSCA. These differences arise from jurisdiction-specific risk assessments .

- Mitigation : Follow strict institutional protocols (e.g., OSHA/NIOSH guidelines) regardless of regional classifications .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 191–194°C (lit.) | |

| Redox Potential (pH 7) | +0.33 V vs. SHE | |

| UPLC-MS/MS LOD | 0.1 µg/L | |

| Hazard Classification (EU) | Acute Toxicity Cat. 4 (oral/skin) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。